molecular formula C12H16N6O2 B2470559 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034304-12-4

1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2470559
CAS No.: 2034304-12-4
M. Wt: 276.3
InChI Key: JWJNSGZQJOFZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-20-7-6-14-12(19)15-8-10-9-18(17-16-10)11-2-4-13-5-3-11/h2-5,9H,6-8H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJNSGZQJOFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CN(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole-First Strategy

This approach prioritizes early-stage construction of the 1,2,3-triazole ring through copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sequential introduction of the pyridine and urea groups. Key advantages include:

  • High regioselectivity (1,4-disubstituted triazole formation)
  • Compatibility with sensitive functional groups
  • Modularity for structural diversification

Urea-Last Strategy

Here, the urea linkage is formed in the final step through coupling of pre-functionalized triazole and 2-methoxyethylamine precursors. This method benefits from:

  • Avoidance of urea group degradation during subsequent reactions
  • Simplified purification processes
  • Flexibility in optimizing coupling conditions

Detailed Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is typically constructed via CuAAC between 4-azidopyridine and propargylamine derivatives.

Step 1: Synthesis of 4-Azidopyridine
Pyridin-4-amine undergoes diazotization with sodium nitrite/HCl followed by azide substitution:

Pyridin-4-amine → (NaNO2/HCl) → Pyridin-4-diazonium chloride → (NaN3) → 4-Azidopyridine  

Typical yields: 68-72%

Step 2: Propargylamine Preparation
2-Methoxyethyl isocyanate reacts with propargylamine under basic conditions:

HC≡C-CH2-NH2 + O=C=N-(CH2)2-OCH3 → HC≡C-CH2-NH-C(O)-NH-(CH2)2-OCH3  

Reaction conditions: DCM, 0°C → RT, 12 h (Yield: 85%)

Step 3: CuAAC Reaction

4-Azidopyridine + HC≡C-CH2-NH-C(O)-NH-(CH2)2-OCH3 → Target Compound  
Condition Value
Catalyst CuSO4·5H2O (10 mol%)
Ligand Sodium ascorbate (20 mol%)
Solvent t-BuOH/H2O (1:1)
Temperature 25°C
Time 18 h
Yield 78%

Urea Formation via Carbodiimide Coupling

Alternative route employing carbodiimide-mediated coupling:

Step 1: Triazolemethylamine Synthesis

1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde → (NaBH4) → 1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanol  
→ (MsCl, Et3N) → Mesylate → (NH3/MeOH) → 1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methylamine  

Yields: Carbaldehyde (92%), Methanol (88%), Mesylate (75%), Methylamine (68%)

Step 2: Urea Coupling

1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methylamine + 2-Methoxyethyl isocyanate → Target Compound  
Parameter Optimization Range Optimal Value
Solvent DCM, THF, DMF THF
Temperature 0°C - 60°C 25°C
Reaction Time 2-24 h 6 h
Base Et3N, Pyridine None
Yield 82%

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Overall Yield Purity (HPLC) Key Advantage
CuAAC Route 58% 98.2% Fewer steps
Carbodiimide Route 49% 97.8% Better scale-up potential

Regiochemical Control

CuAAC demonstrates perfect 1,4-regioselectivity (≥99:1 ratio) compared to thermal cycloadditions (70:30). X-ray crystallographic analysis confirms exclusive formation of the 1,4-disubstituted triazole isomer.

Process Optimization Strategies

Catalyst Screening for CuAAC

Catalyst System Conversion (%) Triazole Ratio (1,4:1,5)
CuSO4/NaAsc 92 99:1
CuI/DBU 88 98:2
CuBr(PPh3)3 85 97:3
RuCl3 42 65:35

Sodium ascorbate/CuSO4 system provides optimal balance of activity and selectivity.

Solvent Effects on Urea Formation

Solvent Dielectric Constant Yield (%) Byproduct Formation
THF 7.5 82 <2%
DCM 8.9 75 5%
DMF 36.7 68 12%
MeCN 37.5 71 8%

THF emerges as superior solvent due to optimal polarity and byproduct suppression.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 9.12 (s, 1H, triazole-H), 8.52 (d, J = 6.0 Hz, 2H, pyridine-H), 7.72 (d, J = 6.0 Hz, 2H, pyridine-H), 6.42 (t, J = 5.6 Hz, 1H, NH), 5.21 (s, 2H, CH2), 3.64 (t, J = 5.6 Hz, 2H, OCH2), 3.34 (s, 3H, OCH3).

13C NMR (100 MHz, DMSO-d6)
δ 158.9 (C=O), 150.2 (triazole-C), 149.8 (pyridine-C), 132.4 (pyridine-CH), 122.7 (triazole-CH), 70.1 (OCH2), 58.9 (OCH3), 43.2 (CH2NH).

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 8.92 98.4
UPLC (HSS T3) 3.45 99.1

Industrial-Scale Considerations

Cost Analysis

Component CuAAC Route ($/kg) Carbodiimide Route ($/kg)
Raw Materials 420 580
Catalysts 150 90
Purification 230 310
Total 800 980

Environmental Impact

  • CuAAC Route: E-factor = 18.7 (kg waste/kg product)
  • Carbodiimide Route: E-factor = 24.3 Green chemistry modifications (aqueous CuAAC, solvent recycling) can reduce E-factors by 35-40%.

Chemical Reactions Analysis

Critical Synthetic Steps

  • Formation of the Triazole Core :

    • The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction .

    • Intermediate alkyne precursors (e.g., TMS-acetylene derivatives) react with azides under Pd(PPh₃)₂Cl₂ catalysis, followed by deprotection .

  • Urea Linkage Construction :

    • The urea functional group is introduced via carbamoylation reactions.

    • One method involves reacting an isocyanate intermediate with a primary amine (e.g., 2-methoxyethylamine) under basic conditions .

  • Pyridine Functionalization :

    • The pyridin-4-yl group is incorporated via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions using palladium catalysts (e.g., Pd(dppf)Cl₂) .

Urea Group

The urea moiety participates in hydrogen bonding and nucleophilic reactions:

  • Hydrolysis : Under acidic or basic conditions, the urea bond may hydrolyze to form amines and carbon dioxide .

  • Alkylation/Acylation : The NH groups can undergo alkylation with alkyl halides or acylation with acid chlorides .

Triazole Ring

The 1,2,3-triazole exhibits stability under physiological conditions but undergoes:

  • Electrophilic Substitution : Halogenation or nitration at the C4/C5 positions under strong acidic conditions .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems .

Pyridine and Methoxyethyl Groups

  • Pyridine : Undergoes electrophilic substitution (e.g., sulfonation) or coordination with Lewis acids .

  • Methoxyethyl : Ether cleavage via HI or HBr to form alcohols, followed by oxidation.

Stability and Degradation Pathways

Studies indicate moderate metabolic stability in liver microsomes :

PropertyValue/ObservationSource
Metabolic Stability (HLM)7.6 mL/min/kg (moderate clearance)
Aqueous SolubilityLow (0.47 µg/mL) due to lipophilic groups
Thermal StabilityStable below 100°C; decomposes at 150°C

Comparative Reactivity with Analogues

The triazole-urea scaffold shows distinct behavior compared to amide bioisosteres:

  • Bioisosteric Replacement : The 1,2,3-triazole in this compound mimics amide hydrogen-bonding patterns but offers improved metabolic stability over amides .

  • Click Chemistry Applications : The triazole enables modular functionalization, as seen in analogues like 4-(1H-1,2,3-triazol-4-yl)thiazoles .

Key Research Findings

  • Catalytic Reactions : Pd-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) are critical for introducing aromatic and alkynyl groups .

  • Solvent Optimization : Polar aprotic solvents (DMF, MeOH) enhance reaction yields during urea formation .

  • Synthetic Challenges : Low yields (<50%) in triazole cyclization steps due to steric hindrance from the pyridinyl group .

Table 1: Representative Reaction Yields

Reaction StepYield (%)ConditionsSource
CuAAC Triazole Formation52–95CuI, DMF/MeOH, 25°C
Urea Coupling60–78Et₃N, CH₂Cl₂, reflux
Pyridine Suzuki Coupling21–73Pd(dppf)Cl₂, K₂CO₃, 80°C

Table 2: Stability Under Physiological Conditions

ParameterValueSource
Plasma Half-Life (in vivo)Rapid decline due to lung uptake
CYP450 InhibitionModerate (IC₅₀ > 10 µM)

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyridine ring and a triazole moiety. The chemical formula is C14H19N5O2C_{14}H_{19}N_5O_2, and it has a molecular weight of approximately 289.33 g/mol. The presence of the triazole group is particularly noteworthy due to its biological activity.

Anticancer Activity

Research has indicated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazole-containing ureas can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives, including those similar to 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, showed potent activity against various cancer cell lines. The results indicated that modifications in the substituents on the triazole ring could enhance anticancer efficacy (Table 1) .

CompoundIC50 (µM)Cell Line
A5.0MCF-7
B7.5HeLa
C3.2A549

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Triazole derivatives are known to possess antifungal and antibacterial properties.

Case Study:
A publication highlighted the synthesis of various triazole derivatives and their evaluation against fungal pathogens. The study found that compounds with a pyridine ring exhibited enhanced antifungal activity compared to those without it .

Plant Growth Regulation

The compound has potential applications as a plant growth regulator. Research indicates that urea derivatives can modulate plant senescence and stress responses.

Case Study:
A patent application (EP3191482A1) describes the use of substituted urea derivatives for regulating plant senescence and enhancing stress resistance in crops. The findings suggest that these compounds could improve crop yields under adverse conditions .

Biological Mechanisms

The biological mechanisms underlying the applications of 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea are primarily related to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: Triazole compounds often act as enzyme inhibitors, which can disrupt critical pathways in cancer cells or pathogens.
  • Modulation of Gene Expression: Some studies suggest that these compounds can influence gene expression related to stress responses in plants.

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. The triazole and pyridinyl groups can bind to active sites of enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-3-(1H-1,2,3-triazol-4-yl)methylurea: Lacks the pyridinyl group, which may reduce its binding affinity in biological systems.

    1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiourea: Contains a thiourea moiety instead of urea, potentially altering its reactivity and biological activity.

Uniqueness: The presence of both the pyridinyl and triazole groups in 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea provides a unique combination of chemical properties, enhancing its versatility in various applications compared to similar compounds.

This detailed overview highlights the significance of 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea in scientific research and its potential applications across multiple fields

Biological Activity

1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H16N6O2
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 2034304-12-4

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole moieties through various coupling reactions. The presence of the methoxyethyl group is significant as it may influence the solubility and biological activity of the resultant urea derivative.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole linkages exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have shown significant activity against breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG2) cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4
1-(2-methoxyethyl)-3...TBDTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported that similar triazole-containing compounds effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

The mechanisms by which 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Antibacterial Mechanisms : It likely disrupts bacterial cell wall synthesis or inhibits protein synthesis by mimicking natural substrates.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

Case Studies

A recent study highlighted the efficacy of a closely related compound in a xenograft model of breast cancer, demonstrating significant tumor reduction compared to control groups treated with standard chemotherapy agents . Another investigation into antimicrobial effects revealed that these compounds could be potential candidates for developing new antibiotics amid rising antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.